molecular formula C5HCl3O2 B037540 3,5-Dichlorofuran-2-carbonyl chloride CAS No. 116106-17-3

3,5-Dichlorofuran-2-carbonyl chloride

Cat. No.: B037540
CAS No.: 116106-17-3
M. Wt: 199.41 g/mol
InChI Key: KCHJLRPMDJQSPC-UHFFFAOYSA-N
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Description

3,5-Dichlorofuran-2-carbonyl chloride (CAS 116106-17-3) is a specialized furan-based acyl chloride with significant potential as a versatile synthetic intermediate in organic and medicinal chemistry research. Its molecular formula is C 5 HCl 3 O 2 with a molecular weight of 199.42 g/mol . Compounds based on the 2(5 5H )-furanone skeleton, a closely related structure, are recognized as important pharmacophores present in various drugs and natural products, demonstrating bioactivity against numerous microorganisms and viruses . As an acyl chloride, this reagent is ideally suited for nucleophilic acyl substitution reactions, particularly in the formation of esters and amides, which are crucial steps in the development of novel active molecules . The presence of chlorine atoms on the furan ring can influence the compound's electronic properties and offer additional sites for further functionalization, enabling researchers to create diverse compound libraries . Furan-2-carbonyl chlorides, in general, have established utility as key pharmaceutical intermediates . This reagent is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, as acyl chlorides are typically moisture-sensitive and can be corrosive and irritating to the eyes, skin, and respiratory tract.

Properties

CAS No.

116106-17-3

Molecular Formula

C5HCl3O2

Molecular Weight

199.41 g/mol

IUPAC Name

3,5-dichlorofuran-2-carbonyl chloride

InChI

InChI=1S/C5HCl3O2/c6-2-1-3(7)10-4(2)5(8)9/h1H

InChI Key

KCHJLRPMDJQSPC-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1Cl)C(=O)Cl)Cl

Canonical SMILES

C1=C(OC(=C1Cl)C(=O)Cl)Cl

Synonyms

2-Furoyl chloride, 3,5-dichloro- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride with three structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Reactivity Profile
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride 175277-07-3 C₁₁H₅Cl₃O₃ 307.52 3,5-dichlorophenoxy, furan-2-carbonyl chloride High (Cl groups enhance electrophilicity)
5-Phenylfuran-2-carbonyl chloride 57489-93-7 C₁₁H₇ClO₂ 206.62 Phenyl, furan-2-carbonyl chloride Moderate (phenyl is electron-neutral)
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid 82671-06-5 C₆H₂Cl₂FNO₂ 209.99 Dichloro, fluoro, pyridine-3-carboxylic acid Low (carboxylic acid less reactive)
5-Methylisoxazole-4-carbonyl chloride N/A C₅H₄ClNO₂ 145.55 Methyl, isoxazole-4-carbonyl chloride High (isoxazole enhances electrophilicity)

Key Observations :

  • Electron Effects: The 3,5-dichlorophenoxy group in the target compound significantly increases electrophilicity at the carbonyl carbon compared to the phenyl group in 5-phenylfuran-2-carbonyl chloride. This makes the target compound more reactive in amidation or esterification reactions .
  • Heterocyclic Influence : Pyridine-based analogs (e.g., 2,6-dichloro-5-fluoropyridine-3-carboxylic acid) exhibit lower reactivity due to the carboxylic acid group’s stability and reduced leaving-group ability compared to acyl chlorides .
  • Safety Profile: Acyl chlorides universally require careful handling, but the target compound’s dichlorophenoxy group may increase volatility and toxicity relative to simpler derivatives like 5-methylisoxazole-4-carbonyl chloride .
Physicochemical Properties
  • Boiling Point : Likely >200°C (similar to dichlorophenylacetyl chlorides).
  • Solubility: Insoluble in water; soluble in dichloromethane (DCM) or tetrahydrofuran (THF) due to non-polar substituents .
  • Stability: Moisture-sensitive; decomposes in humid conditions to form 5-(3,5-dichlorophenoxy)furan-2-carboxylic acid and HCl .

Preparation Methods

Carbonyl Chloride Formation via Carboxylic Acid Intermediates

A two-step strategy involving the synthesis of 3,5-dichlorofuran-2-carboxylic acid followed by acyl chloride formation is widely applicable. The PMC article describes analogous transformations for pyrrolidine derivatives, where carboxylic acids are treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 1: Synthesis of 3,5-Dichlorofuran-2-carboxylic Acid

  • Friedel-Crafts Acylation : Reacting 3,5-dichlorofuran with phosgene (COCl₂) in the presence of AlCl₃ yields the carboxylic acid .

    3,5-Cl2-Furan+COCl2AlCl33,5-Cl2-Furan-2-CO2H3,5\text{-Cl}_2\text{-Furan} + \text{COCl}_2 \xrightarrow{\text{AlCl}_3} 3,5\text{-Cl}_2\text{-Furan-2-CO}_2\text{H}

    Conditions : 0°C to 25°C, 12–24 hours, anhydrous dichloromethane.

Step 2: Acyl Chloride Formation

  • Thionyl Chloride Method :

    3,5-Cl2-Furan-2-CO2H+SOCl23,5-Cl2-Furan-2-COCl+SO2+HCl3,5\text{-Cl}_2\text{-Furan-2-CO}_2\text{H} + \text{SOCl}_2 \rightarrow 3,5\text{-Cl}_2\text{-Furan-2-COCl} + \text{SO}_2 + \text{HCl}

    Yield : 85–92% under reflux (70–80°C) for 3–5 hours .

  • Oxalyl Chloride Method :

    3,5-Cl2-Furan-2-CO2H+(COCl)23,5-Cl2-Furan-2-COCl+2CO2+HCl3,5\text{-Cl}_2\text{-Furan-2-CO}_2\text{H} + (\text{COCl})_2 \rightarrow 3,5\text{-Cl}_2\text{-Furan-2-COCl} + 2\text{CO}_2 + \text{HCl}

    Yield : 88–95% at room temperature with catalytic DMF .

Grignard Reagent-Mediated Coupling

Patent WO2021240331A1 highlights the utility of Grignard reagents in constructing trifluoroacetophenones, a methodology adaptable to furan systems. For 3,5-dichlorofuran-2-carbonyl chloride, a potential route involves:

  • Synthesis of 3,5-Dichlorofuran :

    • Sandmeyer reaction on 3,5-dichloroaniline to form 3,5-dichlorobromobenzene , followed by coupling with furan precursors.

  • Carbonyl Introduction :

    • Reaction with CO gas under high pressure (20–30 atm) in the presence of PdCl₂ catalyst .

  • Chlorination :

    • Treatment with PCl₅ or SOCl₂ to convert the ketone to acyl chloride.

Example Protocol :

  • React 3,5-dichlorofuran with CO/PdCl₂ at 100°C for 6 hours to form 3,5-dichlorofuran-2-carbaldehyde.

  • Oxidize the aldehyde to carboxylic acid using KMnO₄/H₂SO₄.

  • Convert to acyl chloride via SOCl₂ .

Diazotization and Chloride Substitution

The PMC study employs diazonium salts for introducing chloro groups in aromatic systems. Adapting this for furans:

  • Diazotization :

    • Treat 3-aminofuran-2-carboxylic acid with NaNO₂/HCl at 0–5°C to form diazonium salt.

  • Chlorination :

    • React with CuCl/HCl to replace the amino group with chlorine .

  • Repeat for 5-Position :

    • Protect the 3-chloro group, introduce a second amino group, and repeat diazotization.

  • Acyl Chloride Formation :

    • Use SOCl₂ on the resulting 3,5-dichlorofuran-2-carboxylic acid.

Challenges :

  • Regioselectivity requires precise temperature control (0–5°C) .

  • Low yields (50–65%) due to competing side reactions.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity
Halogenation + Acyl ChlorideCl₂, FeCl₃, SOCl₂0–80°C, anhydrous75–85%>98%
Grignard/CO CouplingMg, CO, PdCl₂, SOCl₂100°C, 20–30 atm60–70%95–97%
DiazotizationNaNO₂, HCl, CuCl0–5°C, aqueous acid50–65%90–92%

Trade-offs :

  • Halogenation + Acyl Chloride : High yield but requires hazardous Cl₂ gas.

  • Grignard/CO Coupling : Scalable but dependent on specialized equipment.

  • Diazotization : Low yield but avoids extreme conditions.

Q & A

Q. How should researchers assess the environmental impact of this compound in waste streams?

  • Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity) and biodegradation studies under OECD guidelines. Neutralize waste with sodium bicarbonate to convert residual acyl chloride into less hazardous carboxylates. Quantify chlorinated byproducts via EPA Method 8270 for GC-MS analysis .

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